Regioisomer-Dependent Target Engagement: Plasma Kallikrein vs. Factor Xa
Derivatives built on the 3-aminobenzo[d]isoxazol-6-yl scaffold preferentially inhibit plasma kallikrein, while derivatives of the 5-yl scaffold exhibit high-affinity factor Xa inhibition. A representative 6-yl-derived compound (US10023557 Example 36) displayed an IC50 of 5,500 nM against human plasma kallikrein [1]. In contrast, the 5-yl-bearing compound BDBM50231284 (1-(3-aminobenzo[d]isoxazol-5-yl)-6-[4-(2-dimethylaminomethylpyridin-3-yl)-2-fluorophenyl]-7-fluoro-1H-indazole-3-carboxylic acid amide) showed a Ki of 4.4 nM against human factor Xa [2]. This 1,250-fold difference in potency across targets is scaffold-position-dependent and cannot be achieved by interchanging the 5-yl and 6-yl building blocks.
| Evidence Dimension | Target enzyme inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 5.50E+3 nM (plasma kallikrein, human) |
| Comparator Or Baseline | Ki = 4.4 nM (factor Xa, human, for a 5-yl derivative; no measurable plasma kallikrein activity reported for 5-yl series) |
| Quantified Difference | ~1,250-fold shift in target preference (kallikrein vs. Xa), regioisomer-dependent |
| Conditions | Purified human enzyme assays; IC50 via fluorogenic substrate; Ki via chromogenic substrate |
Why This Matters
Procurement of the 6-yl regioisomer is mandatory for plasma kallikrein-focused programs, as the 5-yl isomer yields negligible potency against this target.
- [1] BindingDB. Entry BDBM283384: N-((3-aminobenzo[d]isoxazol-6-yl)methyl)-2-((3-chloroquinolin-6-yl)methyl)isonicotinamide. US10023557 Example 36. View Source
- [2] BindingDB. Entry BDBM50231284: 1-(3-aminobenzo[d]isoxazol-5-yl)-6-[4-(2-dimethylaminomethylpyridin-3-yl)-2-fluorophenyl]-7-fluoro-1H-indazole-3-carboxylic acid amide. CHEMBL255053. View Source
